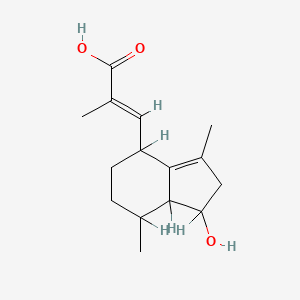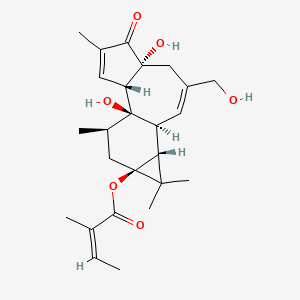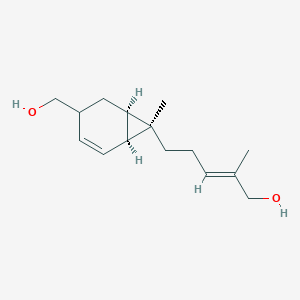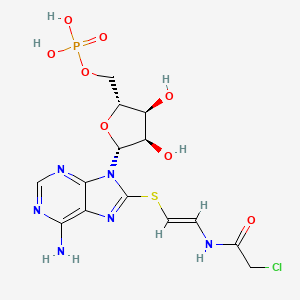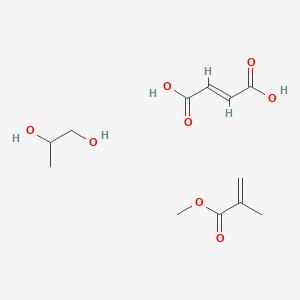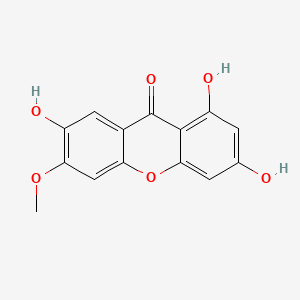
6-Methoxy-1,3,7-trihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoathyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7 and a methoxy group at position 6. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a polyphenol.
Scientific Research Applications
Neurotrophic Factor Stimulation
6-Methoxy-1,3,7-trihydroxyxanthone, derived from Polygalae Radix, has been studied for its ability to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures. It significantly increases the levels of NGF and BDNF, both at mRNA and protein levels, suggesting potential benefits in treating psychiatric disorders (Yang et al., 2018).
Antibacterial and EGFR-Tyrosine Kinase Inhibition
Research on various polyhydroxylated xanthones, including 1,3,7-trihydroxyxanthone, has revealed their antibacterial activities against certain bacterial strains. Additionally, their potential in inhibiting the epidermal growth factor receptor (EGFR) of tyrosine kinase has been highlighted (Duangsrisai et al., 2014).
Antioxidation and Vasodilation
Compounds including 1,3,7-trihydroxyxanthone have shown antioxidation and vasodilatation activities in vitro. They demonstrate scavenger activity for reactive oxygen species and can relax contractions in rat thoracic aorta rings (Lin et al., 2005).
Inhibition of LDL Oxidation and Platelet Aggregation
A study exploring the effects of various xanthones, including 1,3,7-trihydroxyxanthone, found that they can inhibit the oxidation of low-density lipoprotein (LDL) and platelet aggregation in human blood, indicating potential cardiovascular benefits (Jantan & Saputri, 2012).
Inhibition of Candida Albicans Secreted Aspartic Proteases
1,3,7-Trihydroxyxanthone has shown inhibitory effects against Candida albicans secreted aspartic proteases, suggesting potential applications in antifungal therapies (Zhang et al., 2002).
Monoamine Oxidase Inhibition
This compound has demonstrated specificity as an inhibitor of type B monoamine oxidase (MAO) in mouse liver mitochondrial studies. This indicates potential applications in neurological and psychiatric conditions where MAO inhibitors are beneficial (Ohishi et al., 2000).
Anti-diabetic and Antioxidant Activities
Studies have indicated that certain xanthones, including 1,3,7-trihydroxyxanthone, exhibit anti-diabetic and antioxidant properties, highlighting their potential in managing diabetes and related oxidative stress (Mahendran et al., 2014).
properties
CAS RN |
59092-97-6 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,3,7-trihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-5-10-7(4-8(11)16)14(18)13-9(17)2-6(15)3-12(13)20-10/h2-5,15-17H,1H3 |
InChI Key |
DHIJSMOHBJPOJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






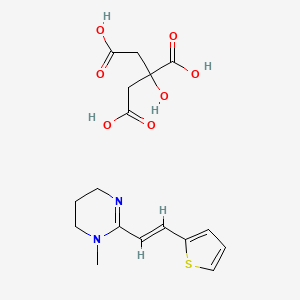

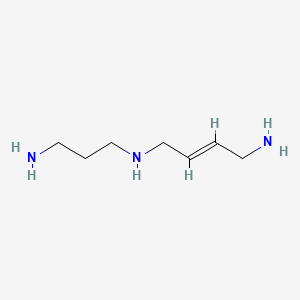
![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
